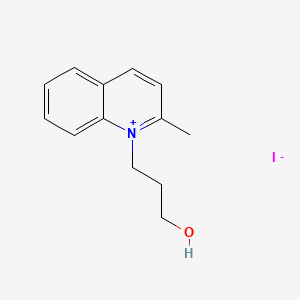![molecular formula C15H14INSn B12805667 3-[Iodo(diphenyl)stannyl]propanenitrile CAS No. 6788-69-8](/img/structure/B12805667.png)
3-[Iodo(diphenyl)stannyl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 227351 typically involves the reaction of diphenylstannane with iodine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ph}_2\text{SnH}_2 + \text{I}_2 + \text{CH}_2\text{CHCN} \rightarrow \text{Ph}_2\text{SnI}(\text{CH}_2\text{CH}_2\text{CN}) ]
Industrial Production Methods: Industrial production of NSC 227351 may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions: NSC 227351 can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or phosphines.
Major Products Formed:
Oxidation: Formation of organotin oxides.
Reduction: Formation of 3-(aminodiphenylstannyl)propanenitrile.
Substitution: Formation of various substituted organotin compounds.
科学的研究の応用
NSC 227351 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with unique properties, such as catalysts and polymers.
作用機序
The mechanism of action of NSC 227351 involves its interaction with biological molecules. The iodine and tin atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
類似化合物との比較
- 3-(Bromodiphenylstannyl)propanenitrile
- 3-(Chlorodiphenylstannyl)propanenitrile
- 3-(Fluorodiphenylstannyl)propanenitrile
Comparison: NSC 227351 is unique due to the presence of the iodine atom, which can confer different reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and different electronic properties can influence the compound’s interaction with biological targets and its overall stability.
特性
CAS番号 |
6788-69-8 |
|---|---|
分子式 |
C15H14INSn |
分子量 |
453.89 g/mol |
IUPAC名 |
3-[iodo(diphenyl)stannyl]propanenitrile |
InChI |
InChI=1S/2C6H5.C3H4N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3-4;;/h2*1-5H;1-2H2;1H;/q;;;;+1/p-1 |
InChIキー |
UUPZVYKTUTVCIY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](CCC#N)(C2=CC=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


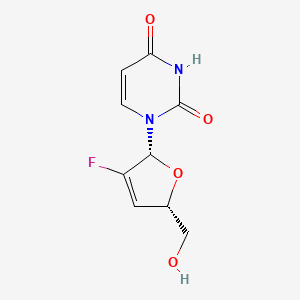

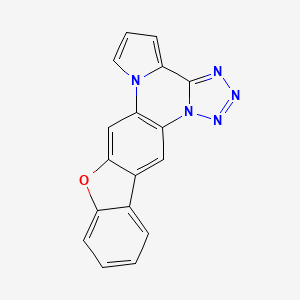

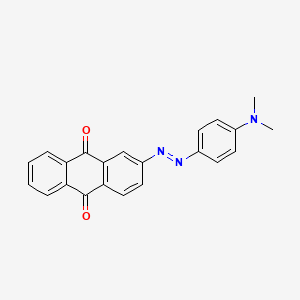


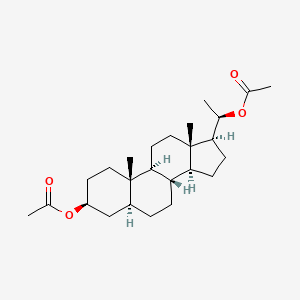
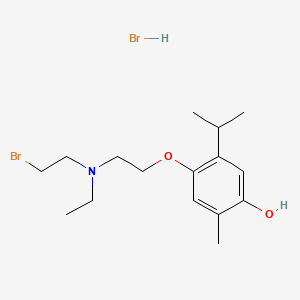
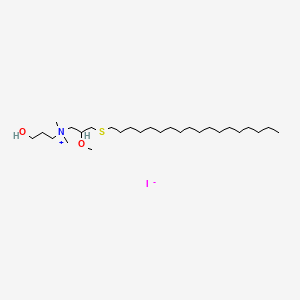
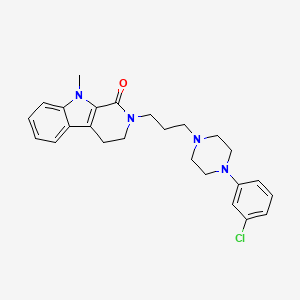
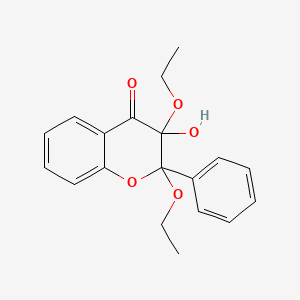
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
